(5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid

Übersicht

Beschreibung

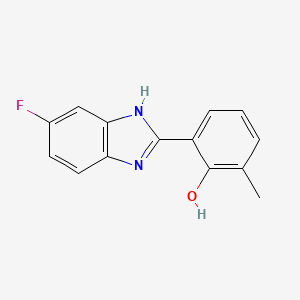

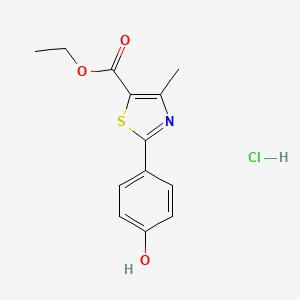

“(5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid” is a boronic acid derivative. Boronic acids are known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols . This property makes them useful in various chemical and biological applications . The compound has an empirical formula of C11H15BFNO3 .

Molecular Structure Analysis

The molecular structure of “(5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid” consists of a phenyl ring substituted with a fluorine atom, a boronic acid group, and a diethylcarbamoyl group . The exact three-dimensional structure is not specified in the searched resources.

Wissenschaftliche Forschungsanwendungen

Sensing Applications

Boronic acids, including (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid, are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is pivotal in the development of various sensing applications, both homogeneous assays and heterogeneous detection. These compounds can be immobilized on surfaces or incorporated into polymeric matrices for the controlled release of insulin, making them valuable in functional materials .

Glucose Monitoring

The reversible and covalent binding mechanism of boronic acid derivatives to glucose is utilized in non-enzymatic sensors for glucose monitoring. These sensors are crucial for diabetes management as they offer long-term stability and cost-effectiveness. The design of diboronic acid structures has been explored to improve selectivity to glucose, which is essential for real-time glucose sensing .

Biological Labelling and Protein Manipulation

Boronic acids’ interaction with proteins allows for their use in biological labelling and protein manipulation. This includes cell labelling and the electrophoresis of glycated molecules, which are important techniques in biochemistry and molecular biology for studying protein functions and interactions .

Therapeutic Development

The key interaction of boronic acids with diols is also exploited in the development of therapeutics. Boronic acids have been used in the synthesis of various pharmaceuticals due to their stability and non-toxic nature. They play a role in enzyme inhibition, signaling pathway interference, and cell delivery systems .

Separation Technologies

In the field of separation technologies, boronic acids are employed due to their selective binding properties. They are used in chromatography and other separation methods to isolate specific molecules from complex mixtures, which is vital in both research and industrial applications .

Synthetic Chemistry

Boronic acids are integral in synthetic reactions, including metal-catalyzed processes like the Suzuki–Miyaura reaction, acid catalysis, and asymmetric synthesis of amino acids. Their ease of synthesis and general non-toxicity make them suitable for a wide range of synthetic applications .

Material Science

In material science, boronic acids are used as building blocks for creating new materials. This includes the development of polymers and microparticles for analytical methods, which can have applications ranging from industrial manufacturing to environmental monitoring .

Biochemical Tools

Boronic acids serve as biochemical tools for various purposes. They are used in the study of carbohydrate chemistry and glycobiology, particularly in the areas of analysis, protection, and activation of carbohydrates. This is crucial for understanding complex biological processes and developing new biochemical assays .

Wirkmechanismus

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors . The specific targets would depend on the structural features of the boronic acid derivative.

Mode of Action

Boronic acids are known to form reversible covalent bonds with diols, which are present in various biological molecules . This property allows boronic acids to interact dynamically with their targets, potentially leading to changes in the target’s function .

Biochemical Pathways

Boronic acids and their derivatives have been implicated in various biochemical processes, including the synthesis of complex molecules . The impact on these pathways can lead to downstream effects, potentially influencing cellular functions .

Pharmacokinetics

Boronic acids are generally well-absorbed and can be distributed throughout the body . The metabolism and excretion of boronic acids can vary, potentially impacting their bioavailability .

Result of Action

The interaction of boronic acids with their targets can lead to various effects, depending on the nature of the target and the specific boronic acid derivative .

Action Environment

The action, efficacy, and stability of (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of diols, and other factors that can affect the reactivity of boronic acids . .

Eigenschaften

IUPAC Name |

[5-(diethylcarbamoyl)-2-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO3/c1-3-14(4-2)11(15)8-5-6-10(13)9(7-8)12(16)17/h5-7,16-17H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSWNBMMPRHGHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)N(CC)CC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659213 | |

| Record name | [5-(Diethylcarbamoyl)-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid | |

CAS RN |

874289-47-1 | |

| Record name | [5-(Diethylcarbamoyl)-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5H-pyridazino[4,5-b]indole-4-thiol](/img/structure/B1450919.png)

![6-amino-2-[(2-methoxyethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1450921.png)

![3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1450923.png)

![7-Tert-butylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one](/img/structure/B1450926.png)